molecular formula C18H25N5O3S B2475578 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N-phenethyl-1,4-diazepane-1-carboxamide CAS No. 2034245-24-2

4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N-phenethyl-1,4-diazepane-1-carboxamide

Cat. No.: B2475578
CAS No.: 2034245-24-2
M. Wt: 391.49
InChI Key: JKJRFORHPBIMJL-UHFFFAOYSA-N
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Description

The compound "1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine" is a related compound with a molecular weight of 230.29 . It’s a powder stored at room temperature .


Synthesis Analysis

While specific synthesis information for your compound is not available, a related compound, “(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone”, has been synthesized via acylation of 5-chloro-1,3-dimethylpyrazole by 2-fluorobenzoyl chloride .


Molecular Structure Analysis

The molecular structure of a related compound, “1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine”, is given by the InChI code: 1S/C8H14N4O2S/c1-11-7-8(6-10-11)15(13,14)12-4-2-9-3-5-12/h6-7,9H,2-5H2,1H3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of a related compound, “1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine”, include a molecular weight of 230.29 and it is a powder stored at room temperature .

Scientific Research Applications

Synthesis Techniques and Chemical Transformations

  • Tandem Reaction for Dihydropyrazole Synthesis : A study by Zhu et al. (2011) detailed an efficient strategy for synthesizing 4-methylene-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole using propargyl alcohol and N-sulfonylhydrazone, highlighting a tandem transformation process with N-sulfonyl allenamide as a key intermediate (Zhu et al., 2011).

  • Heterocyclic Fused 2,5-Dihydrothiophene S,S-Dioxides : Chaloner et al. (1992) investigated the synthesis of pyrazole fused analogues from 3-phenylsulfonyl-2,5-dihydrothiophene S,S-dioxide, showcasing the utility of these compounds in creating heterocyclic o-quinodimethanes (Chaloner et al., 1992).

  • 1,3-Dipolar Cycloaddition for Optically Pure Cyclopropanes : Cruz Cruz et al. (2009) described the synthesis of optically pure cyclopropanes through the denitrogenation of sulfinyl and sulfonyl pyrazolines, offering insights into the selectivity and yields of these reactions (Cruz Cruz et al., 2009).

  • Synthesis of Alkynylpyrazoles : Yoshimatsu et al. (1997) presented a method for creating 4-alkynyl-5-phenylsulfonyl-4,5-dihydro-3H-pyrazoles, demonstrating regio- and stereo-selective reactions with diazomethane to yield 4-alkynyl-1H-pyrazoles (Yoshimatsu et al., 1997).

  • Pyrazole and Pyrazine Synthesis via Rh(II)-Catalyzed Reaction : Rostovskii et al. (2017) explored the switchable synthesis of pyrroles and pyrazines from 5-alkoxyisoxazoles and 1-sulfonyl-1,2,3-triazoles, providing experimental and DFT evidence for the 1,4-diazahexatriene intermediate (Rostovskii et al., 2017).

Safety and Hazards

Safety information for a related compound, “1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine”, indicates that it has hazard statements H302, H315, H319, H335, and precautionary statement P261 .

Future Directions

While specific future directions for your compound are not available, Heat Shock Protein 90 (HSP90) inhibitors, which include related compounds, are being researched for their potential in treating diseases such as cancer, neurodegenerative diseases, and viral infections .

Properties

IUPAC Name

4-(1-methylpyrazol-4-yl)sulfonyl-N-(2-phenylethyl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3S/c1-21-15-17(14-20-21)27(25,26)23-11-5-10-22(12-13-23)18(24)19-9-8-16-6-3-2-4-7-16/h2-4,6-7,14-15H,5,8-13H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJRFORHPBIMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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